ethyl 2-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
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Overview
Description
ETHYL 2-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridopyridazine core, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of ETHYL 2-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 2-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyridopyridazine core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the carbamoylmethyl group may facilitate its transport across cell membranes. The pyridopyridazine core is crucial for its biological activity, potentially interacting with nucleic acids or proteins to exert its effects.
Comparison with Similar Compounds
ETHYL 2-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-({[(4-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.
ETHYL 2-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE:
The uniqueness of ETHYL 2-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21FN4O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C19H21FN4O4/c1-2-28-19(27)23-8-7-16-14(11-23)9-18(26)24(22-16)12-17(25)21-10-13-3-5-15(20)6-4-13/h3-6,9H,2,7-8,10-12H2,1H3,(H,21,25) |
InChI Key |
UJCCCJMSBMODAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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